molecular formula C15H10F2N2O2 B4884762 N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide

Cat. No.: B4884762
M. Wt: 288.25 g/mol
InChI Key: GPWRCIVBSPQWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide is a synthetic small molecule research compound featuring a quinoline core structure with strategic fluorine substitutions and a furan-2-carboxamide moiety. This structural configuration places it within a class of nitrogen-containing bicyclic heterocyclic systems that demonstrate significant potential in biomedical research and drug discovery applications. The compound's core quinoline scaffold shares structural similarities with various biologically active molecules, particularly in the arrangement of its fused benzene and nitrogen-containing rings, which is known to contribute to interactions with various enzymatic targets and biological systems . The strategic incorporation of fluorine atoms at the 6 and 8 positions of the quinoline ring, combined with the 2-methyl substitution and furan-2-carboxamide group at position 4, creates a distinctive molecular architecture designed for enhanced binding affinity and metabolic stability. This molecular design follows established structure-activity relationship principles observed in medicinal chemistry, where such substitutions frequently improve pharmacological properties including membrane permeability, target specificity, and overall drug-likeness. Researchers are particularly interested in this pattern of fluorine decoration as it often confers improved bioavailability and binding characteristics to small molecule inhibitors . Based on its structural features, this compound shows significant promise as a potential enzyme inhibitor, possibly targeting kinase enzymes or other adenosine triphosphate-binding proteins that play crucial roles in cellular signaling pathways . The quinoline nucleus present in this molecule represents a privileged scaffold in medicinal chemistry that has demonstrated capabilities to regulate numerous proteins and genes involved in disease pathogenesis, suggesting broad research utility for investigating various biological processes . Similar quinoline-containing compounds have shown diverse biological activities, with some functioning as inhibitors for enzymes including inducible nitric oxide synthase (iNOS), which plays a significant role in inflammatory pathways . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper laboratory ventilation. All experimental investigations must be conducted in compliance with applicable institutional guidelines and government regulations governing the use of research chemicals.

Properties

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2/c1-8-5-12(19-15(20)13-3-2-4-21-13)10-6-9(16)7-11(17)14(10)18-8/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWRCIVBSPQWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Carboxamide Formation: The furan-2-carboxamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide exhibits potent inhibitory activity against bacterial DNA gyrase and mammalian topoisomerase II. This dual inhibition suggests its potential as an antimicrobial agent, particularly against resistant strains of bacteria. The compound's mechanism involves the disruption of DNA replication processes, making it a candidate for further development as an antibiotic or antifungal agent.

Anticancer Properties

Recent studies have indicated that derivatives of quinoline compounds, including this compound, possess significant anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various human tumor cell lines, including prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast cancer (MCF-7) cells . The observed IC50 values suggest that it may be effective at low concentrations, warranting further investigation into its mechanism of action and potential clinical applications.

Enzyme Inhibition

The compound has been studied for its ability to inhibit urease activity in vitro. Urease inhibitors are of interest due to their potential therapeutic applications in treating conditions such as kidney stones and urinary tract infections. This compound demonstrated significant urease inhibitory activity with an IC50 value indicating strong potential for further exploration in this area.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer and microbial resistance. These studies suggest that the compound forms stable complexes with its targets through hydrogen bonding and hydrophobic interactions, which may explain its biological activity .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that allow for variations in the quinoline core or substituents on the furan moiety. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR) that can optimize its efficacy and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-2-methylquinolin-4-amine: Shares the quinoline core but lacks the furan carboxamide group.

    N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: Similar structure but with a pyridine carboxamide group instead of furan.

Uniqueness

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide is unique due to the presence of both fluorine atoms and the furan carboxamide group, which confer distinct chemical and biological properties

Biological Activity

N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F2N2OC_{16}H_{12}F_2N_2O, with a molecular weight of approximately 300.27 g/mol. The compound features a quinoline ring substituted with difluoro and methyl groups, along with a furan-2-carboxamide moiety. This unique structure is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it exhibits potent inhibitory activity against:

  • Bacterial DNA Gyrase : This enzyme is crucial for DNA replication in bacteria. Inhibition can lead to bacterial cell death.
  • Mammalian Topoisomerase II : This enzyme is involved in DNA replication and transcription in eukaryotic cells. Inhibiting topoisomerase II can disrupt cancer cell proliferation.

Biological Activity Overview

The compound has shown promising results in various biological assays:

Activity Description
Antimicrobial Activity Exhibits significant inhibition against various bacterial strains, including E. coli and S. aureus .
Anticancer Potential Demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness at low concentrations .
Enzyme Inhibition Potent inhibitor of enzymes critical for DNA replication and repair.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound showed an IC50 value of 1.55 μM against M pro (main protease), indicating strong inhibitory potential compared to standard antibiotics .
  • Anticancer Research :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, outperforming conventional chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies provided insights into modifications that could enhance potency and selectivity .
  • Mechanistic Insights :
    • Research involving enzyme kinetics revealed that the compound acts as a reversible covalent inhibitor, suggesting potential for therapeutic applications in diseases where enzyme dysregulation is a factor .

Q & A

Q. What are the established synthetic routes for N-(6,8-difluoro-2-methylquinolin-4-yl)furan-2-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions , a standard approach for furan-carboxamide derivatives. A typical procedure involves:

  • Reacting 2-furoyl chloride with a substituted quinoline amine (e.g., 6,8-difluoro-2-methylquinolin-4-amine) under reflux conditions (120°C for 18–24 hours) in an inert solvent like 1,4-dioxane .
  • Purification via recrystallization using chloroform/methanol mixtures to achieve >95% purity .
    Key Considerations:
  • Use of coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency .
  • Monitoring reaction progress via TLC or HPLC to ensure completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs multi-spectral analysis :

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., furan ring protons at δ 6.2–7.5 ppm and quinoline methyl groups at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identification of amide C=O stretching (~1650–1700 cm⁻¹) and quinoline C-F bonds (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (e.g., [M+H]+ for C₁₆H₁₂F₂N₂O₂) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Antitumor Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Cytotoxicity Profiling : Compare results with normal cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling reactions?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to 1,4-dioxane .
  • Catalyst Screening : Test alternatives to DCC, such as EDC/HOBt, to reduce side products .
  • High-Throughput Screening (HTS) : Systematically vary temperature (80–140°C) and stoichiometry (1:1 to 1:1.5 amine:acyl chloride) to identify optimal conditions .
    Data Analysis Tip: Use DOE (Design of Experiments) software to model interactions between variables .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

  • Assay Standardization : Ensure consistent cell lines, culture conditions, and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
  • Metabolic Stability Tests : Evaluate compound stability in serum to rule out false negatives due to rapid degradation .
  • Computational Validation : Perform molecular docking to predict binding affinities for targets like topoisomerase II or kinase domains, which may explain variability in antitumor results .

Q. What advanced computational methods predict this compound’s pharmacokinetics?

Methodological Answer: Leverage in silico tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, BBB permeability, and CYP450 inhibition risks .
  • Molecular Dynamics (MD) Simulations : Model interactions with plasma proteins (e.g., human serum albumin) to predict bioavailability .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine position on quinoline) with logP and pKa values to refine activity .

Contradictions and Gaps in Literature

  • Fluorine Substitution Effects : While some studies suggest 6,8-difluoro groups enhance metabolic stability , others report increased toxicity in analogs . Resolution requires comparative SAR studies.
  • Biological Target Specificity : Computational docking predicts kinase inhibition , but empirical validation is lacking. Prioritize kinase profiling assays (e.g., KinomeScan) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.